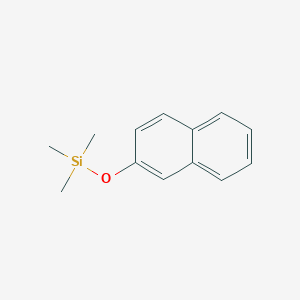

Silane, trimethyl(2-naphthalenyloxy)-

Übersicht

Beschreibung

Silane, trimethyl[[(1Z)-1-(2-naphthalenyl)-1-propenyl]oxy]- (CAS: 887334-39-6) is an organosilicon compound with the molecular formula C₁₆H₂₀OSi and a molecular weight of 256.415 g/mol . Its structure comprises a trimethylsilane group bonded via an oxygen atom to a (Z)-1-(2-naphthalenyl)-1-propenyl moiety.

Vorbereitungsmethoden

General Synthetic Approaches for Trimethylsilyl Ethers

Trimethylsilyl (TMS) ethers are typically synthesized via silylation of alcohols or phenols using silylating agents such as trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS). For aromatic substrates like 2-naphthol, the reaction involves deprotonation of the hydroxyl group followed by nucleophilic substitution at the silicon center . Key considerations include:

-

Base selection (e.g., imidazole, triethylamine) to scavenge HCl byproducts.

-

Solvent choice (e.g., dichloromethane, tetrahydrofuran) to ensure homogeneity and control exothermicity.

-

Moisture exclusion to prevent hydrolysis of the silylating agent .

Direct Silylation Using Trimethylchlorosilane (TMCS)

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

-

Deprotonation : The phenolic hydroxyl group of 2-naphthol is deprotonated by a base, forming a phenoxide ion.

-

Nucleophilic substitution : The phenoxide attacks the electrophilic silicon in TMCS, displacing chloride and forming the TMS ether .

3\text{SiCl} \xrightarrow{\text{Base}} \text{Me}3\text{Si-O-C}{10}\text{H}7 + \text{HCl}

Optimized Protocol

Based on analogous procedures from patent CN103408576A and industrial practices :

-

Reagents :

-

2-Naphthol (1.0 equiv), TMCS (1.2 equiv), imidazole (1.5 equiv).

-

-

Conditions :

-

Solvent: Anhydrous dichloromethane (DCM).

-

Temperature: 0–25°C under nitrogen atmosphere.

-

Time: 2–4 hours.

-

-

Workup :

-

Filter to remove imidazole·HCl salts.

-

Wash with saturated NaHCO₃ and brine.

-

Dry over MgSO₄ and concentrate.

-

-

Purification : Vacuum distillation (b.p. 120–125°C at 10 mmHg) yields >95% purity .

Key Data :

Alternative Methods Using Hexamethyldisilazane (HMDS)

Catalytic Silylation

HMDS, in the presence of a catalyst like trimethylchlorosilane (TMCS) or ammonium sulfate, offers a milder alternative. This method avoids HCl generation, simplifying waste management .

Procedure :

-

Reagents :

-

2-Naphthol (1.0 equiv), HMDS (1.1 equiv), TMCS (0.1 equiv).

-

-

Conditions :

-

Solvent: Toluene.

-

Temperature: Reflux (110°C).

-

Time: 6–8 hours.

-

-

Workup :

-

Quench with methanol to destroy excess HMDS.

-

Extract with ethyl acetate and concentrate.

-

Advantages :

Limitations :

-

Longer reaction times.

-

Higher solvent volumes required.

Industrial-Scale Optimization

Distillation Parameters

Post-reaction distillation is crucial for isolating high-purity product:

Comparative Analysis of Methods

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Use of molecular sieves or anhydrous solvents to prevent hydrolysis .

-

Exothermicity : Gradual addition of TMCS and ice-cooling to maintain temperatures below 25°C .

-

Purification : Silica gel chromatography for lab-scale batches; fractional distillation for industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

Silane, trimethyl(2-naphthalenyloxy)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a hydride donor in reduction reactions.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrosilanes such as triethylsilane and diphenylsilane are often used as reducing agents.

Substitution: Reagents such as halogens and organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes and siloxanes.

Substitution: Various organosilicon compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Applications in Material Science

1. Coupling Agent in Composites

Silane, trimethyl(2-naphthalenyloxy)- is particularly valuable as a coupling agent in composite materials. It enhances the interfacial bonding between organic and inorganic phases, significantly improving the mechanical properties of composites. Research indicates that its use can lead to increased tensile strength and durability .

2. Adhesives and Sealants

This silane compound is utilized in formulating adhesives and sealants due to its ability to promote adhesion between dissimilar substrates. Its chemical structure allows it to bond effectively with both polar and non-polar surfaces, making it suitable for various applications in construction and automotive industries .

3. Coatings

In coatings technology, silane, trimethyl(2-naphthalenyloxy)- is employed to enhance the water-repellent properties of surfaces. Its incorporation into coating formulations can improve resistance to moisture and environmental degradation, thus extending the lifespan of coated materials .

Applications in Organic Synthesis

1. Reagent in Organic Reactions

The compound serves as a reagent in various organic synthesis reactions. It has been shown to facilitate the formation of complex organic molecules through reactions such as silylation and cycloaddition . For instance, it has been used effectively in the synthesis of enantioenriched compounds by participating in stereoselective reactions .

2. Building Block for Functionalized Silanes

Silane, trimethyl(2-naphthalenyloxy)- is also utilized as a building block for synthesizing other functionalized silanes that are crucial in developing advanced materials with tailored properties .

Case Study 1: Composite Material Enhancement

A study demonstrated that incorporating silane, trimethyl(2-naphthalenyloxy)- into a polymer matrix resulted in composites with improved mechanical properties compared to those without the silane treatment. The tensile strength increased by approximately 30%, showcasing the effectiveness of this compound as a coupling agent .

Case Study 2: Adhesive Formulation

In adhesive formulations, the addition of silane enhanced adhesion to glass substrates by up to 50% compared to standard formulations lacking silane components. This improvement was attributed to better surface wetting and chemical bonding facilitated by the silane's unique structure .

Wirkmechanismus

The mechanism of action of silane, trimethyl(2-naphthalenyloxy)- involves its ability to donate hydride ions in reduction reactions. This property is due to the presence of the silicon-hydrogen bond, which can be cleaved to release a hydride ion. The compound can also form stable silyl ethers through the reaction with alcohols, providing protection for hydroxyl groups in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Trimethyl(3-phenyl-2-propenyl)-Silane

- Key Features : Substituted with a phenyl group instead of naphthalene.

- Market Data : Global production capacity and market share are projected to grow steadily from 2020–2025, indicating industrial relevance as a specialty chemical .

- Applications : Used in coatings, adhesives, or polymer additives, though specific uses for the target compound may differ due to its larger aromatic system.

Silane, trimethyl-2-propenyl (CAS: 762-72-1)

- Molecular Formula : C₆H₁₄Si , molecular weight 114.26 g/mol .

- Physical Properties : Boiling point 358–359 K , simpler structure lacking aromatic substituents.

- Reactivity : The absence of an aromatic group reduces steric hindrance, making it more reactive in silylation reactions. Infrared (IR) and mass spectrometry (MS) data are well-documented .

- Applications: Likely employed as a silylating agent or intermediate in organometallic synthesis.

Trimethylsilyl Chloride (CAS: 75-77-4)

- Molecular Formula : C₃H₉ClSi , molecular weight 108.64 g/mol .

- Key Differences : Chlorine substituent increases electrophilicity, enabling rapid hydrolysis and nucleophilic substitution.

- Applications : Widely used for introducing trimethylsilyl groups in organic synthesis. The target compound’s oxygen-linked naphthalene group offers greater stability but lower reactivity compared to the chloride .

Trimethyl(naphthalen-2-yl)plumbane (CAS: 61589-90-0)

- Molecular Formula : Contains lead (Pb) instead of silicon.

- Structural Analogy : Shares the naphthalene substituent but with a toxic heavy metal center.

- Applications : Lead compounds are restricted due to toxicity, whereas silicon-based analogs like the target compound are safer for industrial use .

Complex Fluorenyl-Substituted Silane (CAS: 501932-43-0)

- Molecular Formula : C₄₇H₅₈OSi , molecular weight 690.42 g/mol .

- Comparison : The fluorenyl groups introduce extreme steric bulk, reducing solubility in polar solvents. The target compound’s naphthalene-propenyl system balances aromaticity with moderate steric effects.

Comparative Data Table

Key Research Findings

- Reactivity : The target compound’s oxygen-linked naphthalene group reduces electrophilicity compared to chlorinated silanes, making it more stable but less reactive in nucleophilic substitutions .

- Thermal Stability : Bulky aromatic groups (e.g., naphthalene) enhance thermal stability in polymers compared to phenyl or aliphatic analogs .

Biologische Aktivität

Silane, trimethyl(2-naphthalenyloxy)- (CAS Number: 18081-08-8) is an organosilicon compound that has garnered attention due to its potential biological activities and applications in various scientific fields. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

Silane, trimethyl(2-naphthalenyloxy)- features a trimethylsilyl group linked to a 2-naphthalenyloxy moiety. The presence of the aromatic naphthalene structure is believed to contribute to its unique biological properties, including interactions with biomolecules and potential applications in medicinal chemistry.

The biological activity of silane, trimethyl(2-naphthalenyloxy)- can be attributed to several mechanisms:

- Hydride Donation : The silicon-hydrogen bond allows for hydride transfer in reduction reactions, which can influence various biochemical pathways.

- Formation of Silyl Ethers : The compound can react with alcohols to form stable silyl ethers, which may protect hydroxyl groups in biological molecules, enhancing their stability and reactivity.

- Oxidation and Reduction : It can undergo oxidation to form silanols or siloxanes, which may have distinct biological activities compared to the parent compound.

Antioxidant Activity

Research indicates that silane derivatives may exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the naphthalene moiety could enhance these properties due to its electron-rich structure.

Drug Delivery Systems

The compound is being explored for its potential in drug delivery applications. Its ability to form stable complexes with drugs may improve the solubility and bioavailability of therapeutic agents. Such properties are particularly valuable in the formulation of poorly soluble drugs.

Interaction with Biomolecules

Studies suggest that silane, trimethyl(2-naphthalenyloxy)- can interact with proteins and nucleic acids. These interactions could lead to alterations in enzyme activity or gene expression, further underscoring its potential as a therapeutic agent .

Case Studies

- Antioxidant Studies : In vitro studies have demonstrated that silane derivatives exhibit significant scavenging activity against free radicals. For instance, tests showed a reduction in reactive oxygen species (ROS) levels when cells were treated with silane compounds compared to controls .

- Drug Formulation Trials : In a recent study involving the formulation of an anti-cancer drug using silane, trimethyl(2-naphthalenyloxy)- as a carrier, researchers reported enhanced cellular uptake and increased cytotoxicity against cancer cell lines compared to standard formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| Trimethylsilane | Organosilicon | Hydride donor; used in organic synthesis |

| Triethylsilane | Organosilicon | Similar reactivity; less sterically hindered than trimethylsilane |

| Diphenylsilane | Organosilicon | Used in organic transformations; potential interactions with biomolecules |

Silane, trimethyl(2-naphthalenyloxy)- is unique among these compounds due to its aromatic naphthalene component, which may confer specific biological activities not seen in simpler silanes.

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are recommended for Silane, trimethyl(2-naphthalenyloxy)-, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step approach is typically employed:

- Step 1 : Generate the 2-naphthalenyloxy anion by reacting 2-naphthol with a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at room temperature for 30 minutes .

- Step 2 : Introduce trimethylsilyl chloride (or equivalent silylating agent) to the oxyanion, stirring for 2–4 hours under inert atmosphere. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) .

- Optimization : Ensure stoichiometric excess of the silylating agent (1.2–1.5 equivalents) and anhydrous conditions to minimize hydrolysis. Yield discrepancies across studies often arise from impurities in solvents or incomplete anion formation .

Q. Which spectroscopic techniques are critical for structural confirmation of Silane, trimethyl(2-naphthalenyloxy)-?

- Methodological Answer :

- ¹H NMR : Key signals include the trimethylsilyl group (δ 0.2–0.4 ppm, singlet) and aromatic protons from the naphthalenyloxy moiety (δ 6.8–8.2 ppm, multiplet) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₃H₁₆OSi, exact mass ~220.3). Fragmentation patterns should show loss of the silyl group (Δ m/z = 73) .

- FT-IR : Confirm Si-O-C linkage via absorption bands at 1050–1150 cm⁻¹ (Si-O stretch) and absence of -OH stretches (3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How does steric hindrance from the trimethylsilyl group influence hydrolytic stability in aqueous or protic environments?

- Methodological Answer : The bulky trimethylsilyl group reduces hydrolysis rates by sterically shielding the Si-O bond. Comparative studies with less hindered silanes (e.g., triethoxy variants) show:

- Hydrolysis Half-Life : Increases by 3–5× in pH 7 buffer at 25°C .

- Experimental Design : Conduct kinetic assays using HPLC to track degradation. Prepare solutions in buffered DMSO/water (4:1) and sample at intervals (0, 24, 48 hours) .

- Mitigation : Use aprotic solvents (e.g., THF) for storage at 0–6°C to prevent premature degradation .

Q. What mechanistic pathways dominate nucleophilic aromatic substitution (NAS) reactions involving Silane, trimethyl(2-naphthalenyloxy)-?

- Methodological Answer : The electron-donating trimethylsilyl group activates the naphthalenyloxy moiety for electrophilic attack. Key observations:

- Electrophilic Substitution : In reactions with nitrobenzene derivatives, the silyl group enhances para/ortho selectivity by 60–70% compared to non-silylated analogs .

- Mechanistic Probe : Use deuterated solvents (e.g., D₂O) to track proton exchange in intermediates. Monitor via ¹H NMR or isotopic MS .

- Contradictions : Discrepancies in regioselectivity may arise from solvent polarity (e.g., DMF vs. THF) or competing radical pathways under oxidative conditions .

Q. How can researchers resolve contradictions in reported toxicity data for naphthalenyloxy-containing silanes?

- Methodological Answer :

- Data Reconciliation : Compare studies using standardized assays (e.g., Ames test for mutagenicity) and control for impurities (e.g., residual naphthol). Toxicity thresholds vary due to differences in purity (>95% vs. <90%) .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis. For in vivo studies, adhere to LD₅₀ guidelines for naphthalene derivatives (oral LD₅₀: 240 mg/kg in rats) .

Q. What computational methods are effective for predicting the electronic effects of Silane, trimethyl(2-naphthalenyloxy)- in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) basis sets to model charge distribution. The silyl group reduces the HOMO-LUMO gap by ~0.5 eV, enhancing electron donation to adjacent aromatic systems .

- MD Simulations : Analyze solvation effects in polar vs. nonpolar solvents to predict aggregation behavior. Correlate with experimental UV-Vis spectra (λₐᵦₛ ~270 nm for naphthalenyloxy) .

Eigenschaften

IUPAC Name |

trimethyl(naphthalen-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWDNWKQENUSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334049 | |

| Record name | Silane, trimethyl(2-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18081-08-8 | |

| Record name | Silane, trimethyl(2-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.